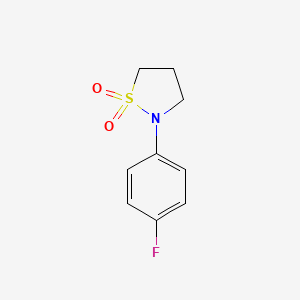

N-(4-Fluorophenyl)-1,3-propanesultam

Description

BenchChem offers high-quality N-(4-Fluorophenyl)-1,3-propanesultam suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-Fluorophenyl)-1,3-propanesultam including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-fluorophenyl)-1,2-thiazolidine 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2S/c10-8-2-4-9(5-3-8)11-6-1-7-14(11,12)13/h2-5H,1,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYDNYHJUECDJMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Proactive Safety Assessment Framework for N-(4-Fluorophenyl)-1,3-propanesultam: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Fluorophenyl)-1,3-propanesultam is a novel chemical entity with potential applications in medicinal chemistry and materials science. As with any new compound, a thorough evaluation of its toxicological profile is paramount before its widespread use or incorporation into development pipelines. In the absence of direct toxicity data for this specific molecule, this guide proposes a proactive, tiered, and scientifically rigorous preliminary toxicity screening strategy. By leveraging structure-activity relationships (SAR) with the known hazardous compound 1,3-propane sultone, this document outlines a comprehensive in silico and in vitro approach to characterize the potential risks associated with N-(4-Fluorophenyl)-1,3-propanesultam. The primary goal is to enable researchers to make informed decisions about the continued development or handling of this compound, prioritizing safety and scientific integrity.

Introduction: A Precautionary Approach to a Novel Sultam

The sultam moiety, a cyclic sulfonamide, is a structural feature present in a variety of biologically active compounds. N-(4-Fluorophenyl)-1,3-propanesultam combines this functional group with a fluorinated phenyl ring, suggesting its potential as a lead compound in drug discovery. However, the core 1,3-propane sultone structure is a well-documented alkylating agent with known carcinogenic and mutagenic properties. This structural alert necessitates a cautious and thorough preliminary toxicity assessment.

This technical guide provides a roadmap for the initial safety evaluation of N-(4-Fluorophenyl)-1,3-propanesultam. The proposed workflow is designed to be cost-effective and ethically responsible by prioritizing non-animal testing methods in the early stages. The primary objectives of this screening cascade are:

-

To predict the potential for genotoxicity, cytotoxicity, and other adverse effects using computational methods.

-

To experimentally assess the compound's effects on cell viability and membrane integrity in relevant human cell lines.

-

To investigate key mechanistic pathways of toxicity, including genotoxicity, oxidative stress, and mitochondrial dysfunction.

-

To establish a preliminary safety profile to guide further research and development decisions.

The fundamental principle underpinning this guide is that understanding potential hazards early in the research process is critical for responsible innovation.[1][2]

Tier 1: In Silico Toxicity Prediction - The First Line of Defense

Before synthesizing or handling N-(4-Fluorophenyl)-1,3-propanesultam, a comprehensive in silico (computational) toxicity assessment is strongly recommended. These methods use sophisticated algorithms and extensive databases of known chemical toxicities to predict the potential hazards of a new molecule based on its structure.[3][4][5][6][7]

Rationale for In Silico Assessment

-

Early Hazard Identification: In silico tools can flag potential liabilities such as mutagenicity, carcinogenicity, and skin sensitization before any resource-intensive laboratory work begins.

-

Prioritization and Compound Design: For medicinal chemists, these predictions can guide the design of safer analogues by identifying and modifying potential toxicophores.

-

Regulatory Acceptance: Regulatory bodies like the FDA increasingly accept in silico data as part of a weight-of-evidence approach to safety assessment, particularly for impurities under guidelines like ICH M7.[8][9][10]

Recommended In Silico Modeling

A combination of expert rule-based and statistical-based systems should be employed for a robust assessment:[8][11]

-

Expert Rule-Based Systems (e.g., Derek Nexus): These systems contain a knowledge base of structure-activity relationships curated by human experts.[11][12] They can identify substructures (toxicophores) known to be associated with specific toxicities and provide mechanistic rationale. For N-(4-Fluorophenyl)-1,3-propanesultam, the 1,3-propane sultone core is expected to trigger alerts for mutagenicity and carcinogenicity.

-

Statistical-Based Systems (e.g., Sarah Nexus): These models use machine learning algorithms trained on large datasets to make predictions.[8] They can identify potential hazards that may not be captured by existing expert rules.

Data Presentation: Predicted Toxicological Profile

The results of the in silico analysis should be summarized in a clear, concise table.

| Toxicological Endpoint | Prediction (Example) | Confidence Level | Rationale/Structural Alert |

| Bacterial Mutagenicity (Ames) | Positive | High | 1,3-Propane Sultone substructure |

| In Vitro Chromosomal Aberration | Positive | Medium | 1,3-Propane Sultone substructure |

| Carcinogenicity | Positive | High | Structural alert for alkylating agent |

| Skin Sensitization | Equivocal | Low | N/A |

| Hepatotoxicity | Negative | Medium | N/A |

Tier 2: In Vitro Experimental Screening - A Phased Approach

Based on the high probability of positive in silico predictions for genotoxicity, a tiered in vitro testing strategy is essential to confirm these findings and further characterize the compound's toxicological profile.

Caption: Tiered in vitro screening workflow for N-(4-Fluorophenyl)-1,3-propanesultam.

Tier 2.1: Basal Cytotoxicity Assessment

The first step is to determine the concentration range at which the compound exhibits general toxicity to cells. This is crucial for selecting appropriate concentrations for subsequent, more specific assays.

-

MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. A reduction in metabolic activity suggests cytotoxicity.

-

Lactate Dehydrogenase (LDH) Release Assay: This assay quantifies the amount of LDH released from damaged cells into the culture medium.[13][14] An increase in extracellular LDH is a marker of compromised cell membrane integrity and cell death.[13][14]

These assays should be performed in at least two relevant human cell lines, for example:

-

HepG2 (human liver carcinoma cells): To assess potential hepatotoxicity.

-

HaCaT (human keratinocyte cell line): To evaluate potential skin irritation or toxicity.

Data Presentation: Basal Cytotoxicity

| Assay | Cell Line | IC50 (µM) (Example) |

| MTT | HepG2 | 75.2 |

| MTT | HaCaT | 98.5 |

| LDH | HepG2 | 82.1 |

| LDH | HaCaT | 110.3 |

Tier 2.2: Genotoxicity Assessment

Given the structural alerts, this is the most critical part of the in vitro screening.

-

Bacterial Reverse Mutation Assay (Ames Test): This test uses several strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine.[15][16][17][18][19] The assay detects mutagens that cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.[15][17][18] The test should be conducted with and without metabolic activation (S9 fraction from rat liver) to mimic mammalian metabolism.[17]

-

In Vitro Mammalian Cell Micronucleus Test: This assay detects both clastogens (agents that cause chromosome breakage) and aneugens (agents that cause chromosome loss).[20][21] Cells are treated with the test compound, and after cell division, micronuclei (small nuclei containing chromosome fragments or whole chromosomes) are scored.[20][22] This test is typically performed in human peripheral blood lymphocytes or a suitable cell line like TK6.

Tier 2.3: Mechanistic Insights

If the compound is not genotoxic but shows cytotoxicity, or if further characterization is desired, the following assays can provide insight into the mode of action.

-

Oxidative Stress Assessment: Many toxic compounds exert their effects by inducing the production of reactive oxygen species (ROS).[23][24] ROS can damage DNA, proteins, and lipids, leading to cell death. ROS production can be measured using fluorescent probes like DCFDA (2',7'-dichlorofluorescin diacetate).

-

Mitochondrial Health Assessment: Mitochondria are often a primary target of xenobiotics.[25][26][27] Mitochondrial dysfunction can be assessed by measuring changes in the mitochondrial membrane potential (MMP) using fluorescent dyes like JC-1 or TMRM.[28] A loss of MMP is an early indicator of apoptosis.

-

Apoptosis vs. Necrosis Assay: It is important to distinguish between programmed cell death (apoptosis) and uncontrolled cell death due to injury (necrosis).[29][30][31] This can be achieved using flow cytometry with dual staining, for example, with Annexin V (an early marker of apoptosis) and propidium iodide (a marker for cells with compromised membranes, indicative of late apoptosis or necrosis).[29]

Experimental Protocols

Protocol: MTT Assay for Basal Cytotoxicity

-

Cell Seeding: Seed HepG2 or HaCaT cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of N-(4-Fluorophenyl)-1,3-propanesultam in culture medium. Replace the old medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol: Bacterial Reverse Mutation Assay (Ames Test)

-

Strain Preparation: Prepare overnight cultures of S. typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537) and E. coli (e.g., WP2 uvrA).[17]

-

Metabolic Activation (S9 Mix): Prepare the S9 mix from Aroclor 1254-induced rat liver if not commercially sourced.

-

Plate Incorporation Method:

-

To 2 mL of molten top agar, add 0.1 mL of the bacterial culture, 0.1 mL of the test compound at various concentrations, and 0.5 mL of S9 mix or buffer.

-

Pour the mixture onto a minimal glucose agar plate.

-

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies on each plate.

-

Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertants that is at least twice the background (spontaneous revertant) count.

Data Interpretation and Risk Assessment

The interpretation of the data from this preliminary screening should be integrated to form a holistic view of the compound's potential toxicity.

Caption: Decision-making framework based on preliminary toxicity screening data.

-

High-Risk Scenario: A positive result in either the Ames test or the in vitro micronucleus test, especially if supported by in silico predictions, is a significant red flag. Such a finding would classify N-(4-Fluorophenyl)-1,3-propanesultam as a potential mutagen and likely carcinogen. Further development should be halted, or a significant redesign of the molecule to remove the genotoxic liability would be required.

-

Moderate-Risk Scenario: The compound is negative in genotoxicity assays but shows significant cytotoxicity (e.g., IC50 < 10 µM). In this case, the mechanistic assays become critical. If a specific mechanism like mitochondrial toxicity or ROS production is identified, it may be possible to mitigate this effect through structural modifications. Further, more specific in vitro studies would be warranted.

-

Low-Risk Scenario: The compound is not genotoxic and exhibits low cytotoxicity (e.g., IC50 > 100 µM). While this is a favorable outcome, it does not guarantee safety. Other toxicities not covered in this initial screen (e.g., cardiotoxicity, neurotoxicity) could still be a concern. If the compound is to be advanced, further safety pharmacology and repeated-dose toxicity studies would be necessary.

Conclusion

The preliminary toxicity screening of a novel compound like N-(4-Fluorophenyl)-1,3-propanesultam is a crucial exercise in due diligence. By adopting the tiered in silico and in vitro strategy outlined in this guide, researchers can proactively identify potential hazards, make informed decisions, and uphold the principles of scientific integrity and safety. The structural similarity to 1,3-propane sultone provides a strong rationale for this precautionary approach. Ultimately, this framework allows for the early de-risking of research and development projects, saving time and resources while ensuring the responsible advancement of chemical innovation.

References

-

Pacific BioLabs. (n.d.). PRECLINICAL TOXICOLOGY. Retrieved from [Link]

- Fenech, M. (2000). The in vitro micronucleus technique.

- McKinney, J. D., Richard, A., Waller, C., Newman, M. C., & Gerberick, F. (2000). The practice of structure activity relationships (SAR) in toxicology. Toxicological Sciences, 56(1), 8–17.

-

Cyprotex. (n.d.). Apoptosis and Necrosis Assay (Flow Cytometry). Retrieved from [Link]

-

Lhasa Limited. (n.d.). In Silico Mutagenicity Assessment. Retrieved from [Link]

- Stoddart, M. J. (2011). Cell viability assays: introduction. Methods in molecular biology (Clifton, N.J.), 740, 1–6.

-

U.S. Food and Drug Administration. (2001). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from [Link]

-

HistologiX. (2023, June 13). Understanding FDA Guidelines for Toxicity Studies. Retrieved from [Link]

- Kedzior, M., & Kodelja, V. (2020). Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. Methods in molecular biology (Clifton, N.J.), 2143, 15–25.

-

National Center for Biotechnology Information. (2021). Framework for In Silico Toxicity Screening of Novel Odorants. PubMed Central. Retrieved from [Link]

-

Optibrium. (n.d.). Derek Nexus for toxicity prediction – What package is right for me? Retrieved from [Link]

-

Elabscience. (2023, November 12). Comprehensive Guide to Mitochondrial Function Assays: Methods, Key Biomarkers, and Tools. Retrieved from [Link]

-

Oxford Academic. (2000, July 1). Practice of Structure Activity Relationships (SAR) in Toxicology. Retrieved from [Link]

-

Charles River Laboratories. (n.d.). Mammalian Cell In Vitro Micronucleus Assay. Retrieved from [Link]

-

ResearchGate. (2015, August 8). Early toxicity screening strategies. Retrieved from [Link]

-

TKTsweden. (n.d.). In silico prediction of toxicity. Retrieved from [Link]

-

National Center for Biotechnology Information. (2012). Assessing mitochondrial dysfunction in cells. PubMed Central. Retrieved from [Link]

-

CDD Vault. (2023, June 3). SAR: Structure Activity Relationships. Retrieved from [Link]

-

BMG LABTECH. (2019, June 3). Reactive Oxygen Species (ROS) Detection. Retrieved from [Link]

- Smith, S. M., Wunder, M. B., Norris, D. A., & Shellman, Y. G. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLOS ONE, 6(11), e26908.

-

ResearchGate. (2011, August 6). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Retrieved from [Link]

- MDPI. (2022). Reactive Oxygen Species Signaling and Oxidative Stress: Transcriptional Regulation and Evolution. Antioxidants, 11(2), 358.

-

National Center for Biotechnology Information. (2018). Microbial Mutagenicity Assay: Ames Test. PubMed Central. Retrieved from [Link]

-

RE-Place. (n.d.). In vitro mammalian cell micronucleus test. Retrieved from [Link]

-

Lhasa Limited. (2021, November 30). How Derek Nexus And Sarah Nexus Meet The 5 OECD Principles. Retrieved from [Link]

-

PubMed. (n.d.). Determination of apoptosis and necrosis. Retrieved from [Link]

-

Excelra. (2022, October 18). Optimizing Preclinical Toxicology Data Analysis. Retrieved from [Link]

-

BenchSci. (2024, January 5). What Is Cell Death? Experimental Distinction Between Apoptosis, Necrosis, and Necroptosis. Retrieved from [Link]

-

National Center for Biotechnology Information. (2017). Statistical Considerations for Preclinical Studies. PubMed Central. Retrieved from [Link]

-

Spandidos Publications. (2022, August 19). Common methods in mitochondrial research (Review). Retrieved from [Link]

-

Nelson Labs. (n.d.). Ames Mutagenicity Test. Retrieved from [Link]

-

JoVE. (2022, September 2). Automated Method To Perform The In Vitro Micronucleus Assay l Protocol Preview. Retrieved from [Link]

-

YouTube. (2020, June 29). In Vitro Cell Viability by the Lactate Dehydrogenase Assay LDH 2. Retrieved from [Link]

-

ResearchGate. (2023, February 9). (PDF) In silico analysis using Derek and Sarah along with ICH M7 expert review accurately predicts Mutagenicity and Carcinogenicity of Nitrosamines. Retrieved from [Link]

-

Eurofins Australia. (2024, February 28). The Ames Test or Bacterial Reverse Mutation Test. Retrieved from [Link]

-

National Center for Biotechnology Information. (2012). Toxicological screening. PubMed Central. Retrieved from [Link]

-

Frontiers in Toxicology. (2023, April 26). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Retrieved from [Link]

-

GARDP Revive. (n.d.). Structure-activity relationship (SAR). Retrieved from [Link]

-

University of California, Davis. (n.d.). The Ames Test. Retrieved from [Link]

-

Wikipedia. (n.d.). Structure–activity relationship. Retrieved from [Link]

Sources

- 1. pacificbiolabs.com [pacificbiolabs.com]

- 2. histologix.com [histologix.com]

- 3. The practice of structure activity relationships (SAR) in toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. collaborativedrug.com [collaborativedrug.com]

- 6. Structure-activity relationship (SAR) – REVIVE [revive.gardp.org]

- 7. Structure–activity relationship - Wikipedia [en.wikipedia.org]

- 8. In Silico Mutagenicity Assessment | Lhasa Limited [lhasalimited.org]

- 9. Framework for In Silico Toxicity Screening of Novel Odorants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In silico prediction of toxicity - TKTsweden [tktsweden.com]

- 11. How Derek Nexus And Sarah Nexus Meet The 5 OECD Principles | Lhasa Limited [lhasalimited.org]

- 12. optibrium.com [optibrium.com]

- 13. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 15. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 16. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 17. nelsonlabs.com [nelsonlabs.com]

- 18. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]

- 19. legacy.genetics-gsa.org [legacy.genetics-gsa.org]

- 20. In vitro mammalian cell micronucleus test | RE-Place [re-place.be]

- 21. In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B - PMC [pmc.ncbi.nlm.nih.gov]

- 22. criver.com [criver.com]

- 23. bmglabtech.com [bmglabtech.com]

- 24. mdpi.com [mdpi.com]

- 25. Comprehensive Guide to Mitochondrial Function Assays: Methods, Key Biomarkers, and Tools [elabscience.com]

- 26. Assessing mitochondrial dysfunction in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 27. International Journal of Molecular Medicine [spandidos-publications.com]

- 28. Mitochondria Function Assays | Thermo Fisher Scientific - TW [thermofisher.com]

- 29. Apoptosis and Necrosis Assay (Flow Cytometry) | Cyprotex - Evotec [evotec.com]

- 30. Determination of apoptosis and necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. logosbio.com [logosbio.com]

An In-Depth Technical Guide: The Strategic Role of Fluorine Substitution in Modulating Propanesultam Bioactivity

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of fluorine into pharmacologically active scaffolds is a cornerstone of modern medicinal chemistry.[1][2] This guide provides a detailed examination of the multifaceted role of fluorine substitution on the bioactivity of propanesultams, a class of cyclic sulfonamides recognized for their utility as chiral auxiliaries and as core components of bioactive molecules.[3][4] We will dissect the profound impact of fluorination on the physicochemical properties, target engagement, and metabolic stability of propanesultam derivatives. By synthesizing foundational principles with field-proven insights, this document serves as a technical resource for scientists aiming to leverage the "fluorine factor" to optimize drug candidates. We will explore the causal relationships behind experimental choices, provide validated protocols for key assays, and present data-driven case studies to illuminate the principles discussed.

Introduction: The Convergence of Sultams and Fluorine in Medicinal Chemistry

The Propanesultam Scaffold: A Privileged Chiral Auxiliary and Bioactive Core

The sultam, or cyclic sulfonamide, is a heterocyclic motif that has garnered significant attention in drug discovery.[3][4] Propanesultams, specifically the γ-sultam five-membered ring structure, are not only valuable as chiral auxiliaries in asymmetric synthesis but also feature as integral components in a range of biologically active compounds, demonstrating antiviral, anticancer, and anti-inflammatory properties.[3][5] The constrained cyclic structure of the sultam can enforce specific conformations, which is critical for precise interactions with biological targets. Furthermore, the sulfonamide moiety itself is a well-established pharmacophore present in over 120 marketed drugs.[3]

The "Fluorine Factor": Strategic Incorporation of Fluorine in Drug Design

Fluorine's unique properties—high electronegativity, small van der Waals radius (1.47 Å), and the strength of the C-F bond—make it a powerful tool for fine-tuning molecular properties.[6][7] Its introduction into a drug candidate can modulate a suite of parameters critical for therapeutic success, including metabolic stability, membrane permeability, binding affinity, and acidity (pKa).[1][2][6] Approximately 20% of all pharmaceuticals contain fluorine, a testament to its broad utility in overcoming common drug development hurdles.[8] The strategic placement of fluorine is not a speculative art but a rational design choice grounded in the principles of physical organic chemistry.[9][10]

Rationale: Why Fluorinate Propanesultams?

The intersection of propanesultam chemistry with fluorine substitution offers a compelling strategy for lead optimization. The primary hypotheses for this approach are:

-

Modulation of Physicochemical Properties: Fluorination can systematically alter the acidity of the sulfonamide N-H proton and the lipophilicity of the molecule, thereby influencing solubility, permeability, and target engagement.[8][11]

-

Enhanced Target Affinity: The electronegative fluorine atom can participate in favorable non-covalent interactions within a protein binding pocket, such as hydrogen bonds, dipole-dipole, and multipolar interactions, potentially increasing ligand potency.[7][12]

-

Improved Metabolic Stability: The high strength of the C-F bond compared to the C-H bond can be exploited to block sites of oxidative metabolism by cytochrome P450 (CYP) enzymes, extending the half-life of the compound.[6][9]

This guide will explore the scientific underpinnings and practical applications of these hypotheses.

Synthetic Strategies for Fluorinated Propanesultams

The synthesis of fluorinated propanesultams typically involves the introduction of fluorine either to a precursor molecule before cyclization or to the pre-formed sultam ring. Direct fluorination of the sultam can be challenging, thus precursor fluorination is more common.

A general and effective method involves the chlorination of 1,3-propanesultone, followed by a nucleophilic fluorine substitution.[13] This two-step process avoids the use of hazardous fluorine gas and allows for the selective production of 3-fluoro-1,3-propanesultone, a key intermediate.[13]

Example Synthetic Protocol: Two-Step Synthesis of 3-Fluoro-1,3-Propanesultone

This protocol is adapted from established methodologies for the halogenation and subsequent fluorination of sultones.[13]

Step 1: Chlorination of 1,3-Propanesultone

-

To a stirred solution of 1,3-propanesultone (1.0 eq) in a suitable solvent (e.g., CCl4), add N-chlorosuccinimide (NCS) (1.1 eq).

-

Add a radical initiator such as benzoyl peroxide (0.05 eq).

-

Heat the reaction mixture to reflux (approx. 80°C) for 4-6 hours, monitoring by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and filter off the succinimide byproduct.

-

Remove the solvent under reduced pressure to yield crude chloro-1,3-propanesultone isomers, which can be used in the next step without further purification.

Step 2: Fluorine Substitution

-

Dissolve the crude chloro-1,3-propanesultone (1.0 eq) in an anhydrous polar aprotic solvent like acetonitrile or DMF.

-

Add a fluorinating agent such as ammonium bifluoride (NH4HF2) (1.5-2.0 eq).[13] Other reagents like potassium fluoride with a phase-transfer catalyst can also be employed.

-

Heat the mixture to 80-100°C for 12-24 hours, monitoring the reaction progress.

-

After cooling, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting 3-fluoro-1,3-propanesultone by vacuum distillation or column chromatography.

Physicochemical Consequences of Fluorine Substitution

The introduction of fluorine causes predictable, yet profound, changes in the electronic and conformational properties of the propanesultam scaffold.

Modulation of Acidity (pKa)

The strong electron-withdrawing inductive effect of fluorine significantly impacts the acidity of nearby protons. When substituted on the propanesultam ring, fluorine will lower the pKa of the sulfonamide N-H proton, making it more acidic. This is a critical consideration as the ionization state of a drug affects its solubility, cell permeability, and ability to interact with its biological target. Studies on fluoroalkanesulfonamides have demonstrated a linear increase in acidity with the addition of fluorine atoms.[11] For instance, introducing a fluorine atom at a position beta to an amine can decrease the pKa by approximately 1.7 to 2.0 units.[14]

Impact on Lipophilicity (LogP)

The effect of fluorine on lipophilicity is context-dependent. A single fluorine atom may act as a bioisostere for a hydrogen atom, having a minimal impact on LogP. However, fluorination often increases lipophilicity, which can enhance membrane permeation.[1][8] This effect is magnified with increasing fluorination (e.g., a CF3 group). Judicious use of fluorine can therefore be a tool to fine-tune a compound's LogP/LogD into the optimal range for oral absorption and brain penetration.[8]

Data Presentation: Predicted Physicochemical Properties

| Compound | Structure | Predicted pKa (N-H) | Predicted cLogP | Rationale for Change |

| Propanesultam | (Parent Scaffold) | ~10.5 | ~0.2 | Baseline reference for the core scaffold. |

| 3-Fluoropropanesultam | (Fluorine at C3) | ~9.0 | ~0.4 | Inductive effect of fluorine acidifies the N-H proton; slight increase in lipophilicity.[11][15] |

| 4,4-Difluoropropanesultam | (Gem-difluoro at C4) | ~9.5 | ~0.7 | Stronger inductive effect from two fluorine atoms, though more distant from N-H; notable increase in lipophilicity. |

Note: pKa and cLogP values are estimations for illustrative purposes and would require experimental validation.

Conformational Control: The Role of Stereoelectronic Effects

Fluorine substitution can exert significant control over molecular conformation through stereoelectronic effects, such as the gauche effect. In a fluorinated alkyl chain, the preference for a gauche conformation between fluorine and an adjacent electronegative group can stabilize a specific three-dimensional structure. This conformational biasing is crucial because the pre-organization of a ligand into its bioactive conformation can reduce the entropic penalty of binding to its target, thereby increasing affinity.[8]

Impact on Biological Activity and Target Engagement

The ultimate goal of fluorination is to favorably modulate bioactivity. This can manifest as increased potency, improved selectivity, or better pharmacokinetic properties.

Case Study: Fluorine-Mediated Enhancement of Antiviral Activity

A compelling example of fluorine's impact is seen in the development of inhibitors for SARS-CoV-2.[3] In a study by Shin et al. (2020), a series of sultam derivatives were synthesized and evaluated for their antiviral activity.[3] The parent compound (12) showed moderate activity. However, the strategic substitution at the 7-position with a single fluorine atom (compound 12a) led to a dramatic increase in antiviral potency, with the IC50 value improving to 0.88 µM.[3] In contrast, substitution with larger nitrogen-containing groups at the same position resulted in a significant decrease in activity.[3]

Data Presentation: SAR of Sultam Derivatives

| Compound | R-Group at C7 | Antiviral IC50 (µM) | Key Insight |

| 12 | -H | (Baseline) | Parent compound with moderate activity. |

| 12a | -F | 0.88 | Small, electronegative fluorine atom significantly enhances potency.[3] |

| 12b | -NH(CH3) | 13.80 | Bulkier, less electronegative groups are detrimental to activity.[3] |

| 12c | -N(CH3)2 | 14.00 | Further increase in steric bulk further reduces potency.[3] |

Mechanistic Insights: Fluorine in the Binding Pocket

The enhanced activity of compound 12a can be rationalized by considering the potential interactions of fluorine within the target's binding site. Fluorine, with its partial negative charge, can act as a hydrogen bond acceptor or engage in favorable orthogonal multipolar interactions with backbone carbonyls or other electrophilic regions of the protein.[7][12] These interactions, although individually modest, can collectively contribute significantly to the overall binding affinity.[12]

The Role of Fluorine in Modulating Metabolic Stability

A primary driver for incorporating fluorine into drug candidates is to enhance their metabolic stability.[6][16] Oxidative metabolism, often mediated by CYP enzymes, typically occurs at electron-rich, sterically accessible C-H bonds. Replacing a metabolically liable hydrogen with fluorine can effectively block this pathway.

Blocking Metabolic Hotspots

The rationale behind this strategy is twofold:

-

Bond Strength: The C-F bond (bond energy ~116 kcal/mol) is significantly stronger and more polarized than a C-H bond (~100 kcal/mol), making it resistant to homolytic cleavage by the active oxygen species of CYP enzymes.[6]

-

Electronic Effects: Fluorine's inductive electron withdrawal deactivates the adjacent C-H bonds, making them less susceptible to oxidation.[6][9]

The aforementioned SARS-CoV-2 inhibitor, compound 12a , was also found to be metabolically stable and possessed good oral bioavailability (77%), underscoring the positive impact of fluorination on its pharmacokinetic profile.[3]

Experimental Workflow: In Vitro Metabolic Stability Assay

To experimentally validate the effect of fluorination on metabolism, an in vitro metabolic stability assay using human liver microsomes (HLM) is the industry standard. This assay measures the rate of disappearance of the parent compound over time.

Detailed Protocol: Human Liver Microsome (HLM) Stability Assay

This protocol provides a self-validating system for assessing the metabolic fate of fluorinated and non-fluorinated propanesultams.

Materials:

-

Pooled Human Liver Microsomes (HLM), 20 mg/mL stock

-

0.1 M Phosphate Buffer, pH 7.4

-

NADPH regenerating system (e.g., NADPH-A/B)

-

Test Compounds (10 mM DMSO stock)

-

Control Compounds: Verapamil (high turnover), Warfarin (low turnover)

-

Ice-cold Acetonitrile (ACN) with internal standard for quenching

-

96-well incubation plates and collection plates

Procedure:

-

Prepare Master Mix: In a conical tube on ice, prepare a master mix of 0.1 M phosphate buffer and HLM to a final protein concentration of 0.5 mg/mL.

-

Aliquot Master Mix: Add the master mix to the wells of the 96-well incubation plate.

-

Add Compound: Add the test and control compounds to the wells to achieve a final concentration of 1 µM. The final DMSO concentration should be ≤ 0.1%.

-

Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes with shaking.

-

Initiate Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the T=0 min time point wells.

-

Time Course Sampling:

-

At T=0, immediately add 150 µL of ice-cold ACN to the designated T=0 wells to quench the reaction.

-

Incubate the plate at 37°C.

-

At subsequent time points (e.g., 5, 15, 30, 45, 60 minutes), quench the corresponding wells with cold ACN.

-

-

Sample Processing: Seal the plate, vortex for 2 minutes, and then centrifuge at 3000 rpm for 10 minutes to pellet the precipitated protein.

-

Analysis: Transfer the supernatant to a new 96-well plate and analyze the concentration of the parent compound using a validated LC-MS/MS method.

-

Data Analysis:

-

Plot the natural log of the percent remaining parent compound versus time.

-

Determine the elimination rate constant (k) from the slope of the linear regression.

-

Calculate the half-life (t½) = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg/mL protein concentration).

-

Conclusion and Future Outlook

Fluorine substitution is a powerful, rational strategy for optimizing the bioactivity of propanesultam-based drug candidates. The deliberate introduction of fluorine allows for the fine-tuning of physicochemical properties, the enhancement of target binding affinity through unique non-covalent interactions, and a significant improvement in metabolic stability by blocking sites of oxidative metabolism.[1] The case study on SARS-CoV-2 inhibitors clearly demonstrates that even a single, strategically placed fluorine atom can convert a moderately active compound into a potent lead with favorable drug-like properties.[3]

As synthetic methodologies for fluorination continue to advance, the ability to precisely install fluorine at desired locations will expand the chemical space available to medicinal chemists. Future research should focus on a deeper computational and experimental understanding of fluorine's interactions within complex biological systems, including its effects on protein-water networks and off-target activities.[7] By integrating these advanced insights, the propanesultam scaffold, augmented by the power of fluorine, will continue to be a valuable platform for the discovery of next-generation therapeutics.

References

-

Chong, Y. K., Ong, Y. S., & Yeong, K. Y. (2024). Unveiling sultam in drug discovery: spotlight on the underexplored scaffold. RSC Medicinal Chemistry. Available at: [Link]

-

Taylor, R. (Year not specified). The role of fluorine in medicinal chemistry. Full article. Available at: [Link]

-

Verma, S., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Molecular Structure. Available at: [Link]

-

Jadhav, P. S., et al. (2024). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

-

Cheng, Z. (2005). Synthesis of chiral sultams and their application as chiral auxiliaries in an asymmetric Diels-Alder reaction. Hong Kong Baptist University - HKBU Scholars. Available at: [Link]

-

Zhang, C.-P., et al. (Year not specified). Determination of pKa values of fluoroalkanesulfonamides and investigation of their nucleophilicity. Journal of Fluorine Chemistry. Available at: [Link]

- Kim, H., et al. (Year not specified). Method for preparing 3-fluoro-1,3-propanesultone. Google Patents.

-

Lin, F., et al. (Year not specified). Fluorine Bonding — How Does It Work In Protein−Ligand Interactions? Journal of Chemical Information and Modeling. Available at: [Link]

-

Mondal, S. (2012). Recent Developments in the Synthesis and Application of Sultones. ChemInform. Available at: [Link]

-

Padora, K. D., & Topczewski, J. J. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Medicinal Chemistry Letters. Available at: [Link]

-

ResearchGate. (Year not specified). The pK a values of the sulfonamides studied. Available at: [Link]

-

Dickerhoff, J., et al. (2017). Tracing Effects of Fluorine Substitutions on G-Quadruplex Conformational Changes. ACS Chemical Biology. Available at: [Link]

-

Stocker, H., et al. (Year not specified). Fluorinated Protein–Ligand Complexes: A Computational Perspective. Journal of Chemical Theory and Computation. Available at: [Link]

-

Singh, R. P., et al. (Year not specified). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

BioIVT. (Year not specified). Metabolic Stability Assay Services. Available at: [Link]

-

RSC Publishing. (2024). Unveiling sultam in drug discovery: spotlight on the underexplored scaffold. RSC Medicinal Chemistry. Available at: [Link]

-

Padora, K. D., & Topczewski, J. J. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Medicinal Chemistry Letters. Available at: [Link]

-

Zhang, H., et al. (Year not specified). Recent developments of synthesis and biological activity of sultone scaffolds in medicinal chemistry. Frontiers in Chemistry. Available at: [Link]

-

RSC Publishing. (Year not specified). Stereoselective synthesis of chiral sultam-fused dihydropyridinones via photopromoted NHC catalyzed [4 + 2] annulation. Organic Chemistry Frontiers. Available at: [Link]

-

Kuttruff, C. A., et al. (Year not specified). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. MedChemComm. Available at: [Link]

-

Berger, U., et al. (2004). Synthesis of environmentally relevant fluorinated surfactants—a review. Journal of Chromatography A. Available at: [Link]

-

ResearchGate. (2025). Fluorine Bonding - How Does It Work In Protein-Ligand Interactions? Available at: [Link]

-

ResearchGate. (Year not specified). The conformational preferences of fluorinated alicyclic systems. Available at: [Link]

-

ChemRxiv. (Year not specified). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Available at: [Link]

-

ResearchGate. (Year not specified). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. Available at: [Link]

-

LE STUDIUM. (Year not specified). Fluorine as a key element in modern drug discovery and development. Available at: [Link]

-

MDPI. (2024). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. Available at: [Link]

-

ResearchGate. (2019). Case studies of fluorine in drug discovery. Available at: [Link]

-

Padora, K. D., & Topczewski, J. J. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Medicinal Chemistry Letters. Available at: [Link]

-

Creative Bioarray. (Year not specified). In Vitro Metabolic Stability. Available at: [Link]

-

RSC Publishing. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews. Available at: [Link]

-

MDPI. (Year not specified). Hydrogen Bonds with Fluorine in Ligand–Protein Complexes-the PDB Analysis and Energy Calculations. Available at: [Link]

-

MTT Lab. (Year not specified). In vitro drug metabolism: for the selection of your lead compounds. Available at: [Link]

-

Universität Hamburg. (2024). The Effect of Fluorination on Protein-Protein Interactions - A Molecular Dynamics Study. Available at: [Link]

-

ACS Publications. (Year not specified). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega. Available at: [Link]

-

ResearchGate. (2025). Role of Fluorine in Drug Design and Drug Action. Available at: [Link]

-

Shen, T., et al. (2020). Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway. Organic Letters. Available at: [Link]

-

Pandit, A. V., et al. (2017). Piperlongumine derived cyclic sulfonamides (sultams): Synthesis and in vitro exploration for therapeutic potential against HeLa cancer cell lines. European Journal of Medicinal Chemistry. Available at: [Link]

-

RSC Publishing. (Year not specified). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. MedChemComm. Available at: [Link]

-

MDPI. (Year not specified). Synthesis and Study of Substituted Chalcones Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. Available at: [Link]

-

NIH. (Year not specified). The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments. Available at: [Link]

-

Almeida, M. L., et al. (2020). Advances in Synthesis and Medicinal Applications of Compounds Derived from Phthalimide. Current Organic Synthesis. Available at: [Link]

-

RSC Publishing. (Year not specified). Cobalt-catalyzed enantioselective C–H/N–H annulation of aryl sulfonamides with allenes or alkynes: facile access to C–N axially chiral sultams. Catalysis Science & Technology. Available at: [Link]

-

PubMed. (Year not specified). Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners. Available at: [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. researchgate.net [researchgate.net]

- 3. Unveiling sultam in drug discovery: spotlight on the underexplored scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Unveiling sultam in drug discovery: spotlight on the underexplored scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]

- 6. tandfonline.com [tandfonline.com]

- 7. Fluorinated Protein–Ligand Complexes: A Computational Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sioc.ac.cn [sioc.ac.cn]

- 12. pubs.acs.org [pubs.acs.org]

- 13. KR100908570B1 - Method for preparing 3-fluoro-1,3-propanesultone - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Validated Protocol for the Laboratory-Scale Synthesis of N-(4-Fluorophenyl)-1,3-propanesultam

Abstract

This application note provides a comprehensive and detailed protocol for the synthesis of N-(4-Fluorophenyl)-1,3-propanesultam, a key intermediate in the development of various pharmacologically active compounds. The described method is based on the nucleophilic ring-opening of 1,3-propanesultone by 4-fluoroaniline. This document is intended for researchers, scientists, and professionals in drug development, offering a step-by-step guide from reagent preparation to product characterization, with a strong emphasis on safety and scientific rationale.

Introduction

N-aryl-1,3-propanesultams are a class of compounds gaining significant interest in medicinal chemistry due to their unique physicochemical properties and their role as versatile scaffolds in drug design. The incorporation of a fluorine atom on the phenyl ring, as in N-(4-Fluorophenyl)-1,3-propanesultam, can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The synthesis of this compound is achieved through the N-arylation of 1,3-propanesultam, a reaction that involves the nucleophilic attack of an aniline derivative on the electrophilic carbon of the sultone ring.[1][2] 1,3-Propanesultone is a highly reactive cyclic sulfonate ester, making it an excellent sulfonating agent for introducing sulfopropyl groups.[3][4]

This protocol details a robust and reproducible method for the synthesis of N-(4-Fluorophenyl)-1,3-propanesultam, focusing on reaction optimization, purification strategies, and thorough analytical characterization.

Reaction Scheme

The synthesis proceeds via a nucleophilic substitution reaction where the nitrogen atom of 4-fluoroaniline attacks the γ-carbon of 1,3-propanesultone, leading to the opening of the sultone ring and the formation of the corresponding N-substituted propanesulfonic acid, which subsequently cyclizes to the sultam.

Caption: Synthesis of N-(4-Fluorophenyl)-1,3-propanesultam.

Materials and Reagents

| Reagent/Material | Grade | Supplier | CAS Number | Notes |

| 4-Fluoroaniline | ≥99% | Sigma-Aldrich | 371-40-4 | |

| 1,3-Propanesultone | ≥98% | Sigma-Aldrich | 1120-71-4 | EXTREMELY TOXIC & CARCINOGENIC |

| Sodium hydride (NaH) | 60% dispersion in mineral oil | Sigma-Aldrich | 7646-69-7 | Highly reactive with water |

| Anhydrous Tetrahydrofuran (THF) | ≥99.9%, inhibitor-free | Sigma-Aldrich | 109-99-9 | Use from a freshly opened bottle or dried over sodium/benzophenone |

| Ethyl acetate (EtOAc) | ACS grade | Fisher Scientific | 141-78-6 | For extraction and chromatography |

| Hexane | ACS grade | Fisher Scientific | 110-54-3 | For chromatography |

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent grade | VWR | 7487-88-9 | For drying organic layers |

| Deuterated Chloroform (CDCl₃) | 99.8 atom % D | Cambridge Isotope Laboratories | 865-49-6 | For NMR analysis |

Safety Precautions

1,3-Propanesultone is a potent carcinogen, mutagen, and teratogen and is highly toxic. [4][5][6][7] All handling of 1,3-propanesultone must be performed in a certified chemical fume hood.[8] Personal protective equipment (PPE), including a lab coat, safety goggles, and appropriate chemical-resistant gloves (consult manufacturer's compatibility chart), is mandatory.[8] A dedicated workspace for handling this reagent is highly recommended. In case of skin contact, wash immediately with copious amounts of water.[5][8] Sodium hydride is a flammable solid and reacts violently with water. Handle under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocol

Step 1: Preparation of the Reaction Setup

-

Assemble a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, a thermometer, and a rubber septum for reagent addition.

-

Ensure the entire apparatus is under a positive pressure of dry nitrogen gas.

Step 2: Reaction Procedure

-

To the reaction flask, add anhydrous tetrahydrofuran (100 mL).

-

Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 g, 30 mmol, 1.5 eq.) to the THF.

-

In a separate flame-dried flask, dissolve 4-fluoroaniline (2.22 g, 20 mmol, 1.0 eq.) in anhydrous THF (20 mL).

-

Slowly add the 4-fluoroaniline solution to the stirred suspension of sodium hydride in THF at room temperature using a syringe. Effervescence (hydrogen gas evolution) will be observed.

-

Stir the mixture at room temperature for 30 minutes to ensure complete formation of the sodium anilide.

-

In another flame-dried flask, dissolve 1,3-propanesultone (2.44 g, 20 mmol, 1.0 eq.) in anhydrous THF (20 mL).

-

Carefully add the 1,3-propanesultone solution dropwise to the reaction mixture via syringe over 15-20 minutes.

-

After the addition is complete, heat the reaction mixture to reflux (approximately 66 °C) and maintain for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexane/ethyl acetate eluent system.

Step 3: Work-up and Purification

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly and carefully quench the reaction by the dropwise addition of deionized water (20 mL) to decompose any unreacted sodium hydride.

-

Transfer the mixture to a separatory funnel and add ethyl acetate (100 mL).

-

Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated aqueous sodium bicarbonate solution (1 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product is then purified by column chromatography on silica gel using a gradient of hexane/ethyl acetate (starting from 9:1 to 3:1) as the eluent.

-

Combine the fractions containing the pure product (visualized by TLC) and evaporate the solvent to yield N-(4-Fluorophenyl)-1,3-propanesultam as a white to off-white solid.

Characterization

The identity and purity of the synthesized N-(4-Fluorophenyl)-1,3-propanesultam should be confirmed by standard analytical techniques:

-

¹H NMR (400 MHz, CDCl₃): Expected signals for the aromatic protons of the 4-fluorophenyl group and the aliphatic protons of the propanesultam ring.

-

¹³C NMR (100 MHz, CDCl₃): Expected signals for the carbon atoms of the aromatic and aliphatic moieties.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product (C₉H₁₀FNO₂S, MW: 215.25 g/mol ).

-

Melting Point (MP): To determine the melting point range of the purified solid.

Experimental Workflow

Caption: Step-by-step workflow for the synthesis of N-(4-Fluorophenyl)-1,3-propanesultam.

Discussion of Causality

-

Choice of Base: Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the aniline nitrogen, generating the highly nucleophilic anilide anion. This is crucial for initiating the attack on the electrophilic sultone.

-

Solvent Selection: Anhydrous THF is an ideal solvent as it is aprotic, preventing the quenching of the sodium hydride and the anilide intermediate. Its boiling point allows for a suitable reaction temperature to drive the reaction to completion.

-

Reaction Temperature: Refluxing the reaction mixture provides the necessary activation energy for the nucleophilic attack and subsequent ring-opening and cyclization to form the thermodynamically stable sultam product.

-

Purification Strategy: The aqueous work-up is designed to remove inorganic byproducts and unreacted starting materials. Column chromatography is essential for separating the target compound from any potential side products, ensuring high purity.

Conclusion

This application note provides a reliable and detailed protocol for the laboratory synthesis of N-(4-Fluorophenyl)-1,3-propanesultam. By adhering to the described procedures and safety precautions, researchers can confidently produce this valuable intermediate for applications in drug discovery and development. The emphasis on the rationale behind the experimental choices aims to empower scientists to adapt and troubleshoot the synthesis as needed.

References

- European Patent Office. (2004). METHOD FOR THE PREPARATION OF 1,3-PROPANE DISULFONIC ACID COMPOUNDS - EP 1646659 B1. Google Patents.

- Google Patents. (n.d.). CN101456855B - Method for preparing 1,3-propanesultone.

- Google Patents. (n.d.). CN108164502B - Preparation method of 1, 3-propane sultone.

-

Kartha, K. P. R., & Field, R. A. (2005). Facile N-alkylation of acridine esters with 1,3-propane sultone in ionic liquids. Green Chemistry, 7(9), 641-644. Retrieved from [Link]

-

Wu, F., et al. (2015). 1,3-Propanesultone as an effective functional additive to enhance the electrochemical performance of over-lithiated layered oxides. RSC Advances, 5(10), 7133-7138. Retrieved from [Link]

-

Gildner, P. G., DeAngelis, A., & Colacot, T. J. (2016). Palladium-Catalyzed N-Arylation of Cyclopropylamines. Organic Letters, 18(6), 1442–1445. Retrieved from [Link]

-

Nanjing Chemical Material Corp. (n.d.). The Latest Applications of 1,3-Propane Sultone. Retrieved from [Link]

-

Tishin, V., et al. (2020). Efficient N-sulfopropylation of chitosan with 1,3-propane sultone in aqueous solutions: neutral pH as the key condition. Reaction Chemistry & Engineering, 5(10), 1968-1976. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 1,3-propane sultone. Retrieved from [Link]

- Google Patents. (n.d.). CN110105326A - A kind of preparation method of 1,3- propane sultone.

-

Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Retrieved from [Link]

-

Wikipedia. (n.d.). 1,3-Propane sultone. Retrieved from [Link]

- Google Patents. (n.d.). KR100908570B1 - Method for preparing 3-fluoro-1,3-propanesultone.

-

Yaghoubi, M., & Baxter, R. D. (2023). Synthesis of 1,3-Diaryltriazenes and Azo Dyes from Aryl Amines Using N–Nitrososulfonamides. Synlett, 34(08), 963-969. Retrieved from [Link]

-

MDPI. (2024). Synthesis and Bioactivity Assessment of N-Aryl-Azasesamins. Retrieved from [Link]

-

PubChem. (n.d.). 4-(4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl)-3-(hydroxymethyl)benzonitrile. Retrieved from [Link]

-

Yaghoubi, M., & Baxter, R. D. (2023). Synthesis of 1,3-Diaryltriazenes and Azo Dyes from Aryl Amines Using N-Nitrososulfonamides. NSF Public Access Repository. Retrieved from [Link]

-

Abdulwahid, A. T., & Hameed, A. J. (2024). Synthesis, Characterization and Theoretical Study of 2,4-diaryl-1,3-Selenazole. Zenodo. Retrieved from [Link]

-

PubChem. (n.d.). 1-(3-(Dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydro-3-oxo-5-isobenzofurancarbonitrile. Retrieved from [Link]

-

PubChem. (n.d.). Propane sultone. Retrieved from [Link]

-

MDPI. (2023). 1,3-Butadiynamides the Ethynylogous Ynamides: Synthesis, Properties and Applications in Heterocyclic Chemistry. Retrieved from [Link]

-

University of Georgia. (n.d.). 1-3Propanesultone-1120-71-4. Retrieved from [Link]

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. Facile N-alkylation of acridine esters with 1,3-propane sultone in ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. The Latest Applications of 1,3-Propane Sultone - Nanjing Chemical Material Corp. [njchm.com]

- 4. 1,3-Propane sultone - Wikipedia [en.wikipedia.org]

- 5. fishersci.com [fishersci.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 8. research.uga.edu [research.uga.edu]

Application Notes and Protocols: N-(4-Fluorophenyl)-1,3-propanesultam for Covalent Ligand Screening

Introduction

The field of covalent drug discovery has undergone a renaissance, moving from serendipitous findings to rational design, yielding highly potent and selective therapeutics.[1][2][3] Covalent inhibitors can achieve prolonged pharmacodynamic effects and high potency, often by targeting less conserved amino acid residues, which can lead to greater selectivity.[2] A key strategy in this area is fragment-based ligand discovery (FBLD), where small, electrophilic molecules ("fragments") are screened for their ability to form covalent bonds with a protein target.[4][5][6] These initial hits can then be optimized into more potent and selective drug candidates.

This document provides detailed application notes and protocols for the use of N-(4-Fluorophenyl)-1,3-propanesultam, a potential electrophilic fragment for covalent ligand screening. Sultones, as cyclic sulfonate esters, are known to be effective alkylating agents, reacting with nucleophilic residues on proteins.[7][8] The protocols outlined herein provide a framework for identifying and characterizing the covalent binding of this and similar fragments to protein targets.

Compound Profile: N-(4-Fluorophenyl)-1,3-propanesultam

| Property | Value (Estimated) | Source/Justification |

| Molecular Formula | C₉H₁₀FNO₂S | Calculated from structure |

| Molecular Weight | 215.24 g/mol | Calculated from structure |

| Appearance | White to off-white solid | Based on similar compounds like 1,3-propane sultone[7][9] |

| Solubility | Soluble in DMSO, DMF, and other common organic solvents. Limited solubility in aqueous buffers. | Based on general properties of small organic molecules and sultones[8][10] |

| Reactivity | Electrophilic, susceptible to nucleophilic attack | The sultone ring is strained and acts as an activated ester, making it a good alkylating agent.[7][8] |

| Storage | Store at 2-8°C, protect from moisture | Sultones can hydrolyze in the presence of water.[8][11] |

Note: The physicochemical properties are estimated based on the chemical structure and data for similar compounds, as specific experimental data for N-(4-Fluorophenyl)-1,3-propanesultam is not widely available.

Proposed Mechanism of Covalent Modification

N-(4-Fluorophenyl)-1,3-propanesultam is proposed to act as an electrophilic probe that can covalently modify nucleophilic amino acid residues within a protein's binding pocket, such as cysteine or lysine. The reaction is initiated by the nucleophilic attack of the amino acid side chain on the carbon atom of the sultone ring, leading to ring-opening and the formation of a stable covalent bond.

Caption: Proposed reaction mechanism for covalent modification.

Covalent Ligand Screening Workflow

A typical workflow for identifying and validating a covalent ligand involves a primary screen to detect binding, followed by secondary assays to confirm the binding site and assess selectivity.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Advances in covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Advancing Drug Discovery With Covalent Fragment Screening | Evotec - Evotec [evotec.com]

- 5. Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 1,3-Propane sultone - Wikipedia [en.wikipedia.org]

- 8. The properties and uses of 1,3-Propane sultone _Chemicalbook [chemicalbook.com]

- 9. 1,3-Propane sultone:high reactivity, mechanism of carcinogenesis and applications_Chemicalbook [chemicalbook.com]

- 10. 1,3-Propanesultone | 1120-71-4 [chemicalbook.com]

- 11. unilongindustry.com [unilongindustry.com]

Application Notes & Protocols: Safe Handling and Storage of N-(4-Fluorophenyl)-1,3-propanesultam

Abstract

N-(4-Fluorophenyl)-1,3-propanesultam is a heterocyclic compound featuring a fluorinated aromatic ring, a structure of significant interest in medicinal chemistry and drug development.[1] As with many novel derivatives, its full toxicological profile is not yet extensively documented. However, its core structure is derived from 1,3-propanesultone, a known toxic, carcinogenic, mutagenic, and teratogenic substance.[2][3] Therefore, a conservative and rigorous approach to its handling and storage is mandatory to ensure personnel safety and maintain compound integrity. This document provides a detailed guide for researchers, synthesizing established safety protocols for the parent sultam scaffold with best practices for handling fluorinated aromatic compounds.

Hazard Identification and Risk Mitigation

The primary principle for handling N-(4-Fluorophenyl)-1,3-propanesultam is to treat it with the same level of caution as its parent compound, 1,3-propanesultone. The sultam ring is a reactive functional group, and the compound should be considered a potential alkylating agent.[4]

Core Hazards Associated with the Sultam Moiety:

-

Toxicity: Assumed to be toxic if swallowed, in contact with skin, or inhaled.[5]

-

Carcinogenicity: The parent compound, 1,3-propanesultone, is classified as a carcinogen (Category 1B) and is reasonably anticipated to be a human carcinogen.[6][7] This potential must be attributed to all its derivatives.

-

Mutagenicity: Suspected of causing genetic defects.[5]

-

Reactivity: The compound is moisture-sensitive and can hydrolyze, breaking the sultam ring.[3][8] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[7][9]

Rationale for Precaution: The causality for these hazards lies in the strained ring structure of the sultam, which makes it susceptible to nucleophilic attack by biological macromolecules like DNA and proteins, leading to alkylation and potential downstream carcinogenic and mutagenic effects.[4] The fluorophenyl group may modulate this reactivity but does not negate the intrinsic hazards of the sultam core.

Engineering Controls and Personal Protective Equipment (PPE)

To mitigate the risks of exposure, a multi-layered safety approach combining engineering controls and rigorous PPE usage is required.

2.1. Mandatory Engineering Controls All handling of solid N-(4-Fluorophenyl)-1,3-propanesultam and its solutions must be performed within a certified chemical fume hood to prevent inhalation of airborne particulates or vapors.[6] The work surface within the hood should be protected with disposable, plastic-backed absorbent paper to contain any minor spills.[10] A safety shower and eyewash station must be readily accessible.[5]

2.2. Personal Protective Equipment (PPE) Protocol The following PPE is mandatory at all times when handling the compound. Do not wear shorts or open-toed shoes in the laboratory.[11]

-

Hand Protection: Wear chemical-resistant nitrile or neoprene gloves. Double-gloving is strongly recommended.[11] Change gloves immediately if they become contaminated.

-

Eye Protection: Chemical safety goggles with side shields are required to protect against splashes.[12]

-

Body Protection: A full-length laboratory coat, buttoned completely, is required.[11]

-

Respiratory Protection: When handling large quantities or if there is a risk of dust generation outside of a fume hood (e.g., during a large spill), a respirator with a P3 filter for particulates is necessary.[13]

Comprehensive Storage Protocols

Proper storage is critical for both safety and maintaining the chemical purity of N-(4-Fluorophenyl)-1,3-propanesultam. The primary goals are to prevent exposure to moisture, light, and incompatible substances.[14]

| Parameter | Recommended Condition | Causality / Rationale |

| Temperature | Refrigerated (0–10°C) | Slows potential degradation pathways and reduces vapor pressure, minimizing inhalation risk upon opening. |

| Atmosphere | Store under an inert gas (Argon or Nitrogen).[5][6] | The sultam ring is sensitive to moisture.[3][7] An inert atmosphere prevents hydrolysis and potential oxidative degradation. |

| Light Exposure | Store in an amber or opaque vial.[5] | Fluorinated aromatic compounds can be sensitive to light, which may catalyze degradation.[14] |

| Container | Tightly sealed glass container (e.g., screw-cap vial with a PTFE-lined cap).[12][14] | Prevents moisture ingress and contamination. Glass is generally inert to this class of compounds. |

| Security | Store in a locked, dedicated cabinet for carcinogens/highly toxic substances.[15] | Restricts access to authorized and trained personnel only, preventing accidental exposure.[15] |

| Segregation | Store away from strong acids, strong bases, and oxidizing agents.[9][15] | Prevents violent reactions or degradation in case of accidental mixing or container failure.[16] |

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating safety checks and best practices at each step.

4.1. Protocol for Weighing and Dispensing Solid Compound

This protocol minimizes the risk of generating and inhaling airborne dust particles.

-

Preparation: Don all required PPE. Ensure the analytical balance is inside a chemical fume hood or a dedicated ventilated balance enclosure. Place a fresh sheet of absorbent bench paper on the work surface.

-

Equilibration: Retrieve the sealed container of N-(4-Fluorophenyl)-1,3-propanesultam from refrigerated storage. Allow it to equilibrate to room temperature for at least 20-30 minutes before opening.

-

Expert Insight: Opening a cold container immediately will cause atmospheric moisture to condense inside, compromising the compound's stability.

-

-

Tare & Dispense: Place a clean weighing vessel on the balance and tare. Carefully open the compound container inside the fume hood. Use a clean, dedicated spatula to transfer the desired amount of solid to the weighing vessel. Work slowly to avoid creating dust clouds.

-

Sealing and Cleanup: Securely close the main compound container. If the container was stored under inert gas, briefly flush the headspace with argon or nitrogen before final sealing.

-

Transport: Place the weighing vessel containing the dispensed solid into a secondary container (e.g., a small beaker) for safe transport to the reaction setup within the lab.

-

Decontamination: Wipe the spatula and any affected surfaces with a solvent-dampened cloth (e.g., ethanol), and dispose of the cloth and bench paper as hazardous waste.

4.2. Workflow for Receiving and Storing a New Shipment

The following diagram illustrates the mandatory workflow from receipt of the compound to its secure storage.

Caption: A logical guide for responding to chemical spills.

5.2. Waste Disposal All materials contaminated with N-(4-Fluorophenyl)-1,3-propanesultam, including gloves, bench paper, weighing paper, and spill cleanup debris, must be disposed of as hazardous chemical waste. [13]* Collect solid waste in a dedicated, labeled, and sealed plastic bag or container.

-

Collect contaminated solvents in a designated halogenated waste container if appropriate, or a separate container clearly labeled with the chemical name.

-

Never dispose of this compound or its waste down the drain.

References

-

Unilong Industry. What is 1,3-Propane sultone.[Link]

-

Wikipedia. 1,3-Propane sultone.[Link]

-

MDPI. Synthesis of Sultam Derivatives with Expected Biological Activity.[Link]

-

PubMed. Medicinally Privileged Sultams: Synthesis and Mechanism of Action.[Link]

-

Autech. What are the storage conditions for different types of fluorinated pharmaceutical intermediates?[Link]

-

RSC Publishing. Unveiling sultam in drug discovery: spotlight on the underexplored scaffold.[Link]

-

University of Nottingham. Guidance on Safe Storage of Chemicals in Laboratories.[Link]

-

UNC EHS. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.[Link]

-

NY.Gov. Chemical Storage and Handling Recommendations.[Link]

-

Purdue University. Fluorine Safety.[Link]

-

LookChem. 1,3-Propane sultone 1120-71-4 wiki.[Link]

Sources

- 1. Medicinally Privileged Sultams: Synthesis and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1,3-Propane sultone - Wikipedia [en.wikipedia.org]

- 3. The properties and uses of 1,3-Propane sultone _Chemicalbook [chemicalbook.com]

- 4. 1,3-Propane sultone:high reactivity, mechanism of carcinogenesis and applications_Chemicalbook [chemicalbook.com]

- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. Page loading... [wap.guidechem.com]

- 8. unilongindustry.com [unilongindustry.com]

- 9. fishersci.com [fishersci.com]

- 10. Article - Laboratory Safety Manual - ... [policies.unc.edu]

- 11. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. What are the storage conditions for different types of fluorinated pharmaceutical intermediates? - Blog [sinoshiny.com]

- 15. nottingham.ac.uk [nottingham.ac.uk]

- 16. extapps.dec.ny.gov [extapps.dec.ny.gov]

Application Notes and Protocols for High-Throughput Screening with N-(4-Fluorophenyl)-1,3-propanesultam

Introduction: Unveiling the Potential of N-(4-Fluorophenyl)-1,3-propanesultam as a Covalent Probe

In the landscape of modern drug discovery, covalent inhibitors have re-emerged as a powerful modality for achieving high potency and prolonged duration of action.[1] These molecules form a stable, covalent bond with their protein targets, often leading to irreversible inhibition. This guide provides a comprehensive framework for the high-throughput screening (HTS) of a novel electrophilic compound, N-(4-Fluorophenyl)-1,3-propanesultam.

N-(4-Fluorophenyl)-1,3-propanesultam belongs to the sultam class of compounds, which are cyclic sulfonamides. The core of this molecule is the 1,3-propanesultam ring, a five-membered cyclic sulfonate ester analog. This ring system is structurally related to 1,3-propane sultone, a known and highly reactive alkylating agent due to the inherent strain in the ring.[2][3] Like its sultone counterpart, the sultam ring is susceptible to nucleophilic attack, leading to ring-opening and the formation of a covalent bond with the nucleophile. This reactivity forms the basis of its potential as a covalent modifier of biological macromolecules.

The molecule is further functionalized with a 4-fluorophenyl group attached to the nitrogen atom of the sultam. This aromatic moiety is expected to influence the compound's physicochemical properties, such as solubility and lipophilicity, and may also participate in non-covalent interactions within a protein's binding pocket, thereby guiding the covalent modification to specific targets. The fluorine substituent can potentially engage in favorable interactions, such as hydrogen bonding or dipole-dipole interactions, further enhancing binding affinity and selectivity.

Given its electrophilic nature, N-(4-Fluorophenyl)-1,3-propanesultam is hypothesized to act as a covalent inhibitor by reacting with nucleophilic amino acid residues (e.g., cysteine, lysine, serine, threonine) on target proteins.[4] This application note will detail the principles and provide step-by-step protocols for identifying the protein targets of N-(4-Fluorophenyl)-1,3-propanesultam using contemporary HTS methodologies.

Proposed Mechanism of Action: Covalent Modification of Nucleophilic Residues

The primary mechanism of action for N-(4-Fluorophenyl)-1,3-propanesultam is proposed to be the covalent modification of nucleophilic residues within protein binding sites. The strained 1,3-propanesultam ring is the electrophilic "warhead" of the molecule. Nucleophilic attack by an amino acid side chain, such as the thiol group of cysteine or the epsilon-amino group of lysine, would result in the opening of the sultam ring and the formation of a stable sulfonamide linkage.

This two-step process typically involves an initial non-covalent binding event, where the 4-fluorophenyl group may play a crucial role in orienting the molecule within the target's binding site. This is followed by the irreversible covalent bond formation.

-

Caption: Proposed mechanism of covalent modification by N-(4-Fluorophenyl)-1,3-propanesultam.

High-Throughput Screening Workflow for Target Identification

A successful HTS campaign to identify targets of N-(4-Fluorophenyl)-1,3-propanesultam requires a multi-stage approach, including a primary screen, hit confirmation, and various counter-screens to eliminate false positives.[5]

-

Caption: High-throughput screening workflow for covalent inhibitors.

Experimental Protocols

Protocol 1: Primary High-Throughput Screening using a Fluorescence-Based Thiol Reactivity Assay

This protocol describes a competitive fluorescence-based assay to identify proteins that are covalently modified by N-(4-Fluorophenyl)-1,3-propanesultam.[6] The assay measures the ability of the test compound to prevent the labeling of a target protein by a fluorescent thiol-reactive probe.

Materials:

-

Purified target protein with a known reactive cysteine (e.g., a cysteine protease, a kinase with a reactive cysteine).

-

N-(4-Fluorophenyl)-1,3-propanesultam (Test Compound).

-

Fluorescent thiol-reactive probe (e.g., a maleimide or iodoacetamide derivative of a fluorophore like fluorescein or rhodamine).

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% Triton X-100).

-

384-well, low-volume, black microplates.

-

Plate reader capable of measuring fluorescence intensity.

Procedure:

-

Compound Plating:

-

Prepare a stock solution of N-(4-Fluorophenyl)-1,3-propanesultam in DMSO.

-

Using an acoustic dispenser or a liquid handler, dispense the test compound into the 384-well microplates to achieve a final concentration range for dose-response analysis (e.g., 0.1 µM to 100 µM). Include DMSO-only wells as negative controls.

-

-

Protein Addition:

-

Dilute the target protein in assay buffer to the desired final concentration (e.g., 100 nM).

-

Add the diluted protein solution to all wells of the microplate.

-

-

Incubation:

-

Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes) to allow for the covalent reaction between the test compound and the target protein.

-

-

Probe Addition:

-

Add the fluorescent thiol-reactive probe to all wells at a concentration sufficient to generate a robust signal (e.g., 1 µM).

-

-

Second Incubation:

-